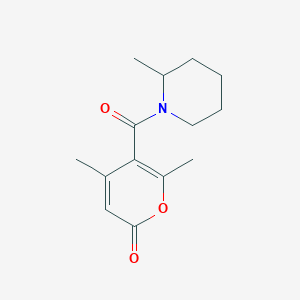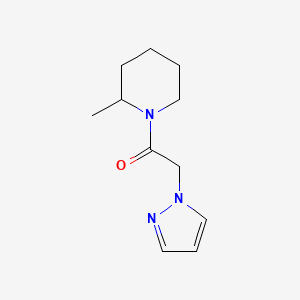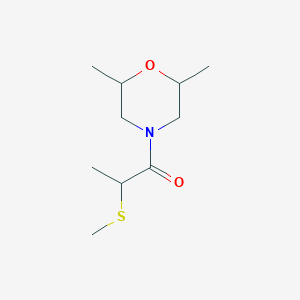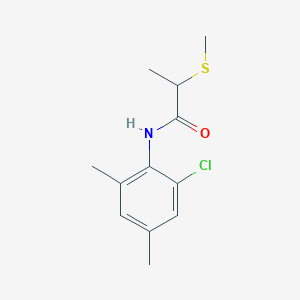
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, also known as J147, is a synthetic compound that has gained attention for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
作用机制
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of proteins involved in neuronal growth and survival, as well as reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving memory and cognitive function, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to reduce levels of beta-amyloid and tau, two proteins that are associated with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to be well-tolerated and has not been associated with significant side effects. However, one limitation of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is that it is a relatively new compound and further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases.
未来方向
There are a number of future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide and its potential for use in humans. Finally, researchers are exploring the possibility of combining N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide with other compounds to enhance its neuroprotective effects.
合成方法
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of two compounds, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. The resulting compound, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, has been shown to have neuroprotective and cognitive-enhancing properties.
科学研究应用
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in animal models of Alzheimer's disease and has shown promising results. In a study published in the journal Aging Cell, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was found to improve memory and cognitive function in mice with advanced Alzheimer's disease. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to protect against the toxic effects of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
属性
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-8-13(9-7-12)16(2)15(19)11-17-10-4-3-5-14(17)18/h3-5,10,12-13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOASHKIHOVFRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)


![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)


![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)